molecular formula C20H19NO6 B13406773 protopine N-oxide

protopine N-oxide

Cat. No.: B13406773
M. Wt: 369.4 g/mol
InChI Key: FUWVSQIZKKGXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protopine N-oxide is a specialized alkaloid derivative that serves as a critical precursor in organic synthesis and phytochemical research. Its primary documented research value lies in its role as a key synthetic intermediate for the generation of secoberbine alkaloids, such as corydalisol and hypecorine, through controlled pyrolysis and reduction processes . The parent compound, protopine, is a benzylisoquinoline alkaloid naturally occurring in plants of the Papaveraceae family, such as the opium poppy, Corydalis, and Fumaria species . While the biological activities of this compound itself are less explored, protopine is known to exhibit significant pharmacological properties in research models, including anti-inflammatory effects by reducing pro-inflammatory cytokines and mediators , acting as a novel microtubule stabilizer with anticancer activity , and inhibiting histamine H1 receptors and platelet aggregation . Researchers value this compound for exploring biosynthetic pathways and developing novel synthetic methodologies. This compound should be handled only by trained personnel, using appropriate personal protective equipment. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one

InChI

InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3

InChI Key

FUWVSQIZKKGXNV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-]

Origin of Product

United States

Occurrence and Natural Distribution of Protopine N Oxide

Isolation from Botanical Sources

The isolation of protopine (B1679745) N-oxide has been documented from specific plant genera, highlighting the focused research in identifying and characterizing alkaloids from complex plant matrices.

Protopine N-oxide has been successfully isolated from species belonging to the genus Bocconia. The plants of the Bocconieae tribe, which includes the genera Macleaya and Bocconia, are recognized for their significant economic and medicinal value, largely attributed to their production of a wide array of isoquinoline (B145761) alkaloids. Research on the chemical constituents of Bocconia cordata has led to the identification and characterization of this compound. This tribe is known to produce various types of alkaloids, including benzophenanthridines, protoberberines, and protopines.

This compound belongs to the broader class of isoquinoline alkaloids, which are characteristic secondary metabolites of plant families such as Papaveraceae, Fumariaceae, and Berberidaceae.

Papaveraceae: The Papaveraceae family, which includes the genus Bocconia, is a well-established source of protopine-type alkaloids. The presence of protopine, the parent alkaloid of this compound, is widespread in this family, including in genera such as Macleaya, Corydalis, and the opium poppy (Papaver somniferum). While the direct isolation of this compound has been specified for Bocconia, the common occurrence of its precursor suggests a potential for its wider, yet undiscovered, distribution within this family.

Fumariaceae: This family is also known for its rich diversity of isoquinoline alkaloids. The genus Fumaria, for instance, is a known producer of protopine. While direct isolation of this compound from this family is not extensively documented in readily available literature, the presence of other N-oxide alkaloids has been reported in the related genus Corydalis. For example, new tetrahydroprotoberberine N-oxide alkaloids have been isolated from Corydalis tashiroi nih.gov. This indicates that the enzymatic machinery for N-oxidation of alkaloids exists within this family, making the presence of this compound plausible.

Berberidaceae: The Berberidaceae family is another significant source of isoquinoline alkaloids. While protopine itself has been identified in this family, the direct isolation of this compound is not prominently reported. However, research on Berberis coletioides has led to the isolation of pronuciferine N-oxide, a proaporphine N-oxide alkaloid nih.gov. This discovery confirms the capability of plants in this family to synthesize N-oxide alkaloids, suggesting that this compound could also be present, though it may not have been specifically isolated or reported yet.

The distribution of these alkaloid types across these families is summarized in the table below.

FamilyProtopine PresenceThis compound IsolationOther N-oxide Alkaloids Isolated
Papaveraceae YesYes (from Bocconia)Not specified
Fumariaceae YesNot specifiedYes (from Corydalis) nih.gov
Berberidaceae YesNot specifiedYes (from Berberis) nih.gov

Endogenous Formation and Detection in Biological Systems

Information regarding the specific pathways of endogenous formation and the detection of this compound in biological systems is limited in currently available scientific literature. It is hypothesized that this compound is formed through the enzymatic oxidation of protopine. This type of reaction is a common metabolic process in plants for modifying the chemical properties and biological activities of alkaloids. However, the specific enzymes and mechanisms involved in the N-oxidation of protopine in plants have not been elucidated in detail. Similarly, there is a lack of specific studies focusing on the detection of endogenous this compound in animal or human biological systems.

Biosynthetic and Chemical Transformations Involving Protopine N Oxide

Biosynthesis of Protopine (B1679745) Alkaloids and N-Oxide Intermediates

The formation of protopine and its N-oxide derivative is an integral part of the complex network of isoquinoline (B145761) alkaloid biosynthesis in plants. These pathways involve a series of enzymatic reactions that convert simple amino acid precursors into a diverse array of complex molecules.

Role of N-Oxides in Isoquinoline Alkaloid Biosynthetic Pathways

Alkaloid N-oxides are recognized as authentic natural products and are not merely artifacts of isolation processes. clockss.org They are found across various classes of alkaloids, including the isoquinoline group. clockss.org The N-oxide function can influence the chemical and pharmacological properties of the parent alkaloid. mdpi.com In the context of biosynthesis, protopine N-oxide has been proposed as a crucial intermediate in the transformation of protopine-type alkaloids into other classes, such as benzophenanthridines and secoberbines. clockss.org The characterization of a naturally occurring this compound supports the hypothesis of its importance as a biosynthetic intermediate. clockss.org While many alkaloids exist in plants in their free base or salt form, they can also be present as N-oxides. gcwgandhinagar.com These N-oxides are often intermediates in the metabolic pathways of alkaloids and can be excreted in this form. mdpi.com

Precursor Incorporation and Metabolic Routes of Protopine

The biosynthesis of protopine alkaloids, like other benzylisoquinoline alkaloids (BIAs), begins with the condensation of two derivatives of the amino acid tyrosine. frontiersin.org The central intermediate, (S)-reticuline, is a key branch-point from which various alkaloid skeletons, including protopine, are derived. frontiersin.org Studies involving the administration of labeled precursors, such as [3-¹⁴C]DOPA (3',4'-dihydroxyphenylalanine), have demonstrated that the label is predominantly incorporated into the isoquinoline portion of the protopine molecule. cdnsciencepub.com This indicates that DOPA is a significant precursor, likely being converted to dopamine (B1211576) before incorporation. cdnsciencepub.com

Protopine itself is a metabolite derived from the oxidative ring fission of protoberberine N-metho salts. hmdb.ca Further metabolic transformations of protopine can occur in vivo. Studies in rats have identified numerous metabolites of protopine, suggesting metabolic pathways that include ring cleavage and demethylation. nih.gov The biosynthesis of protopine from (S)-reticuline involves several enzymatic steps, including the formation of (S)-scoulerine, which is then converted through a series of reactions to protopine. plos.org The conversion of protoberberine alkaloids into protopines is a recognized pathway in plant tissue cultures. researchgate.net

Precursor/IntermediateRole in Protopine Biosynthesis
TyrosineInitial amino acid precursor for the benzylisoquinoline backbone. frontiersin.org
DopamineDerived from tyrosine, forms the "upper" isoquinoline portion. cdnsciencepub.com
(S)-ReticulineKey branch-point intermediate derived from tyrosine. frontiersin.org
(S)-ScoulerineIntermediate formed from (S)-reticuline via the berberine (B55584) bridge enzyme. plos.org
Protoberberine N-metho saltsPrecursors that undergo oxidative ring fission to form the protopine skeleton. hmdb.ca

Enzymatic Mechanisms of N-Oxidation in Alkaloid Synthesis

The formation of N-oxides from their corresponding tertiary amine alkaloids is an oxidative process. mdpi.com In biological systems, this transformation is often catalyzed by enzymes. Cytochrome P450 monooxygenases are a major class of enzymes involved in the oxidation of a wide variety of substrates, including alkaloids. iucr.orgnih.gov For instance, a microsomal cytochrome P-450-dependent enzyme system has been identified that hydroxylates (S)-N-methyltetrahydroprotoberberines, a step related to protopine formation. researchgate.net Another cytochrome P450 enzyme, protopine 6-hydroxylase (P6H), is involved in the conversion of (S)-cis-N-methylstylopine to 6-hydroxyprotopine, which is a step in the biosynthesis of other alkaloids derived from protopine. plos.org

While the specific enzyme responsible for the N-oxidation of protopine itself is not explicitly detailed in the provided results, the general mechanism involves the oxidation of the nitrogen atom. mdpi.com This can be mimicked in chemical synthesis using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.comresearchgate.net In the broader context of alkaloid biosynthesis, oxidoreductases play a crucial role in catalyzing transformations with high stereo- and regiospecificity, often forming the parent ring systems of different alkaloid classes. nih.gov The enzymatic epimerization of alkaloid precursors, which can involve sequential oxidation and reduction steps often catalyzed by cytochrome P450 domains, highlights the complex enzymatic machinery plants employ. biorxiv.org

Chemical Transformations and Reactivity of this compound

This compound exhibits distinct reactivity, particularly in pyrolysis reactions, which has been exploited for the synthesis of other alkaloid structures.

Pyrolysis Reactions and Product Characterization

The pyrolysis of this compound, which is prepared by the oxidation of protopine with an agent like m-chloroperbenzoic acid, results in a mixture of products. researchgate.netrsc.org When heated under reduced pressure, this compound undergoes significant rearrangement. researchgate.netege.edu.tr

The primary product of this pyrolysis is a ring-enlarged compound, identified as a dibenzoxazacycloundecine derivative. researchgate.netrsc.org This transformation is a type of Meisenheimer rearrangement. researchgate.netege.edu.tr In addition to the main product, other compounds, such as a phenolic derivative and a styrene (B11656) compound, have also been isolated from the reaction mixture. researchgate.netrsc.org

Pyrolysis ConditionStarting MaterialMajor ProductMinor Products
Heating to ~175-180°C in vacuoThis compoundDibenzoxazacycloundecine derivative clockss.orgresearchgate.netrsc.orgPhenolic compound, Styrene derivative researchgate.netrsc.org
Formation of Secoberbines

A key application of the pyrolysis of this compound is in the synthesis of secoberbine alkaloids. clockss.org The major pyrolysis product, the dibenzoxazacycloundecine derivative, serves as a crucial intermediate for this conversion. rsc.orgrsc.org

Reduction of the dibenzoxazacycloundecine intermediate can lead to the formation of different secoberbines depending on the reducing agent used. rsc.org

Reduction with zinc in acetic acid : This treatment yields a mixture of (±)-hypecorine and (±)-corydalisol. rsc.orgrsc.org

Reduction with a palladium catalyst (e.g., 5% Pd/C) via hydrogenation : This method affords (±)-corydalisol. rsc.orgrsc.org

This two-step sequence, involving the pyrolysis of this compound followed by the reduction of the resulting ring-enlarged product, provides a synthetic route from a readily available protopine alkaloid to the less common secoberbine class of alkaloids. rsc.org

Photolysis Reactions and Products (e.g., Benzo[c]phenanthridines)

The photolysis of this compound provides a synthetic route to benzo[c]phenanthridine (B1199836) alkaloids. clockss.org This photochemical reaction is considered a potential biosynthetic pathway for the formation of benzo[c]phenanthridines from protopines in nature, positioning this compound as a crucial intermediate. clockss.org The irradiation of protopine N-oxides can lead to the formation of these complex alkaloids, highlighting the role of light in the transformation of these natural products. clockss.orgjst.go.jp For instance, the pyrolysis of a related compound, (+)-chelidonine N-oxide, is known to generate dihydrosanguinarine, a benzo[c]phenanthridine derivative. researchgate.net

Reduction Pathways and Related Alkaloid Formation (e.g., Corydalisol, Hypecorine)

The dibenzoxazacycloundecine derivative formed from the pyrolysis of this compound is a valuable intermediate for the synthesis of secoberbine alkaloids. rsc.orgresearchgate.net Reduction of this ring-enlarged compound using zinc in acetic acid affords a mixture of (±)-corydalisol and (±)-hypecorine. rsc.orgresearchgate.net Alternatively, reduction with a palladium catalyst can selectively yield (±)-corydalisol. rsc.orgrsc.org This two-step process, involving pyrolysis followed by reduction, demonstrates a successful conversion of protopine into other structurally significant alkaloids. rsc.org

Chemical Oxidation of Protopine to this compound (e.g., m-Chloroperbenzoic Acid)

This compound is synthetically prepared from its parent alkaloid, protopine. researchgate.netege.edu.tr The oxidation of protopine using m-chloroperbenzoic acid (m-CPBA) is an effective method for this transformation. researchgate.netthieme-connect.dethieme-connect.de This reaction selectively oxidizes the tertiary amine functionality of the protopine molecule to the corresponding N-oxide without inducing other oxidations, such as the Baeyer-Villiger reaction. thieme-connect.de The use of m-CPBA is a standard and high-yielding method for the preparation of tertiary amine N-oxides. thieme-connect.de

Data Tables

Table 1: Summary of Chemical Transformations of this compound

ReactantReagent/ConditionProduct(s)Transformation Type
Protopinem-Chloroperbenzoic Acid (m-CPBA)This compoundOxidation
This compoundPyrolysis (Heat, ~175°C)Dibenzoxazacycloundecine, Phenolic DerivativeMeisenheimer Rearrangement / Pyrolysis
This compoundPhotolysis (Light)Benzo[c]phenanthridine AlkaloidsPhotochemical Reaction
DibenzoxazacycloundecineZinc / Acetic Acid(±)-Corydalisol, (±)-HypecorineReduction
DibenzoxazacycloundecinePalladium Catalyst / H₂(±)-CorydalisolReduction

Advanced Analytical Methodologies for Protopine N Oxide

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental to the isolation and identification of protopine (B1679745) N-oxide. The choice of technique is often dictated by the compound's polarity, thermal stability, and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of protopine N-oxide due to its high sensitivity and selectivity. mdpi.com This technique is particularly well-suited for identifying and quantifying compounds in complex mixtures, such as plant extracts. mdpi.comnih.gov

The integration of high-performance liquid chromatography with high-resolution mass spectrometry (LC-Q-ToF-MS) allows for the accurate mass measurement of the molecular ion and its fragments, which is crucial for structural elucidation. mdpi.commdpi.com For N-oxides, the mass spectra will show a molecular ion peak [M+H]⁺ that is 16 Da higher than the parent alkaloid, corresponding to the additional oxygen atom. mdpi.com

Fragmentation patterns observed in MS/MS are key to confirming the structure. Protopine alkaloids typically undergo a characteristic retro-Diels-Alder (RDA) reaction. mdpi.comresearchgate.net In the case of protopine, this leads to fragment ions at m/z 206 and 149. mdpi.comresearchgate.net For this compound, while similar fragmentation occurs, the presence of the N-O bond introduces specific fragmentation pathways that help in its identification. mdpi.com The analysis of fragmentation patterns is essential for distinguishing between different types of alkaloids and their derivatives. researchgate.net Several methodologies for the characterization of pyrrolizidine (B1209537) alkaloids and their N-oxides have been developed using chromatography coupled with mass spectrometry. mjcce.org.mk

Table 1: LC-MS/MS Parameters for Alkaloid Analysis

ParameterDescriptionSource
ColumnWaters Acquity UPLC HSS T3 (1.8 µm, 2.1 mm × 50 mm) nih.gov
Mobile PhaseA: Acetonitrile (B52724); B: Deionized water with 0.1% formic acid nih.gov
GradientGradient elution from 5% to 95% B over 33 minutes nih.gov
Flow Rate0.3 ml/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) mdpi.commdpi.com
DetectionTime-of-Flight (ToF) Mass Spectrometry nih.govmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) Methodologies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantitative estimation of protopine, and by extension, its N-oxide. researchgate.net This technique is suitable for the rapid screening of a large number of samples. mdpi.com

Validated HPTLC methods have been developed for the quantification of protopine in plant extracts like Fumaria indica. researchgate.net These methods demonstrate good precision, specificity, and linearity. researchgate.net For analysis, a mobile phase such as toluene: ethyl acetate: diethylamine (B46881) is used, and detection is typically carried out under UV light at a wavelength around 290 nm. researchgate.net The robustness of HPTLC methods can be validated using statistical approaches like a Central Composite Design, which investigates the effect of small variations in experimental parameters. researchgate.net The content of protopine in Fumaria densiflora has been determined using TLC-densitometric methods with different solvent systems. dergipark.org.tr

Table 2: HPTLC Method Parameters for Protopine Analysis

ParameterDescriptionSource
Stationary PhaseSilica gel G plates dergipark.org.tr
Mobile PhaseToluene: ethyl acetate: diethyl amine (8: 2.5: 0.5 v/v/v) researchgate.net
Detection Wavelength290 nm researchgate.netdergipark.org.tr
Rf value for Protopine0.22 ± 0.03 researchgate.net
Calibration Range500–5000 ng/spot researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for N-Oxides

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of alkaloids, but its application to N-oxides like this compound presents challenges. mdpi.com A primary issue is the thermal instability of many N-oxides, which can decompose in the high-temperature environment of the GC inlet. mdpi.com This thermal degradation can lead to the misidentification of the N-oxide as its corresponding tertiary alkaloid. mdpi.com

Despite this limitation, GC-MS protocols have been developed for the identification of various polycyclic aromatic alkaloids. mdpi.com For the analysis of pyrrolizidine alkaloids and their N-oxides, GC-MS is often used after a reduction step that converts the N-oxides to their free base forms, allowing for their indirect quantification. researchgate.net Careful analysis of the chromatograms is essential to differentiate between the N-oxide and its potential degradation products. mdpi.com

Supercritical Fluid Chromatography (SFC) for Alkaloid Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both LC and GC for the analysis of a wide range of natural products, including alkaloids. mdpi.com SFC offers high column efficiency and is considered more environmentally friendly due to the reduced use of organic solvents. mdpi.com

This technique is particularly advantageous for the analysis of thermally labile compounds, as the operating conditions are generally mild, preventing thermal decomposition. nih.gov SFC has been successfully used to separate complex mixtures of alkaloids, including diastereoisomers, often with better resolution and faster analysis times compared to HPLC and GC. mdpi.comhpst.cz The choice of stationary phase, such as 2-ethylpyridine (B127773) (2-EP), and the optimization of the mobile phase are critical for achieving efficient separation of basic compounds like alkaloids without the need for additives. mdpi.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various 2D techniques (e.g., COSY, HSQC, HMBC), is the most powerful method for the unambiguous structure determination of complex molecules like this compound. researchgate.net

The pyrolysis of this compound yields various products whose structures have been identified with the aid of 2D NMR analyses. researchgate.netege.edu.tr The 1H-NMR and 13C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For instance, in related tetrahydroprotoberberine N-oxides, the chemical shifts of specific carbon atoms (C-6, C-13, C-14) are indicative of the stereochemistry (cis or trans) at the ring junction. thieme-connect.com Thermo-modulated NMR has been used to resolve broad signals in the spectra of protopine-type alkaloids, which can occur due to conformational exchange at room temperature, thus enabling full structural assignment. sci-hub.se The comparison of NMR data with that of the parent protopine alkaloid allows for the precise determination of the effects of the N-oxide functionality on the chemical shifts and coupling constants. nih.gov

Table 3: Reported 13C-NMR Chemical Shifts (δ ppm) for Protopine in CDCl3

CarbonChemical Shift (ppm)CarbonChemical Shift (ppm)
C-1104.3C-9107.2
C-2148.1C-10116.2
C-3147.5C-10a127.3
C-4100.7C-10b124.4
C-4a126.5C-11120.4
C-4b142.5C-12123.9
C-648.5C-12a130.8
C-6a113.62,3-OCH2O-101.0
C-7144.67,8-OCH2O-101.3
C-8147.1N-CH341.6

Source: nih.gov

Mass Spectrometry (MS) Fragmentation Analysis and Ionization Strategies (e.g., ESI)

Mass spectrometry, particularly when coupled with liquid chromatography and utilizing soft ionization techniques like Electrospray Ionization (ESI), is a cornerstone for the structural elucidation of this compound. The fragmentation behavior in the mass spectrometer provides a molecular fingerprint, allowing for its identification even in complex matrices.

In positive-ion ESI, this compound is expected to be readily protonated, forming the precursor ion [M+H]⁺. The subsequent fragmentation (MS/MS) of this ion is characterized by several diagnostic pathways. A key fragmentation for N-oxides is the neutral loss of an oxygen atom (16 Da), a process often referred to as deoxygenation. nih.govnih.gov This transition ([M+H]⁺ → [M+H-16]⁺) can be thermally induced in the ion source and is a strong indicator of an N-oxide functionality, helping to distinguish it from hydroxylated isomers. nih.gov

Beyond deoxygenation, the fragmentation pattern will also reflect the core protopine skeleton. Protopine-type alkaloids undergo characteristic cleavages, including retro-Diels-Alder (RDA) reactions and dehydration. researchgate.netresearchgate.net The dehydration is thought to occur via an iminolization process, where the ten-membered ring is converted into a more stable tetrahydroprotoberberine-like structure, followed by the loss of a water molecule ([M+H]⁺ → [M+H-H₂O]⁺). researchgate.netresearchgate.net Further fragmentation via RDA pathways can cleave the C-ring, yielding diagnostic ions that provide structural information about the A- and D-rings of the isoquinoline (B145761) core. researchgate.net

The combination of these fragmentation pathways—deoxygenation characteristic of the N-oxide and the RDA/dehydration patterns of the protopine core—provides a highly specific method for identifying this compound.

Precursor IonFragmentation ProcessCharacteristic Fragment Ion(s)Significance
[M+H]⁺Deoxygenation[M+H-16]⁺Diagnostic for N-oxide moiety nih.govnih.gov
[M+H]⁺Iminolization followed by Dehydration[M+H-H₂O]⁺Characteristic of protopine skeleton researchgate.netresearchgate.net
[M+H]⁺Retro-Diels-Alder (RDA) ReactionVaries (e.g., m/z 206, 149 for protopine)Provides structural data on alkaloid rings researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques provide complementary information for the structural confirmation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The IR spectrum of this compound is expected to show distinct absorption bands. A crucial band is the N-O bond stretching vibration, which typically appears in the 940–970 cm⁻¹ region for tertiary amine N-oxides. thieme-connect.de Additionally, the core protopine structure contains a carbonyl group within its ten-membered ring, which gives rise to a strong absorption band. For protopine itself, this C=O stretch is observed around 1651 cm⁻¹. sci-hub.se The presence of both the N-O stretch and the carbonyl stretch would be characteristic of this compound. Other expected signals include those for aromatic C-H and C=C bonds and methylenedioxy groups.

Spectroscopic TechniqueKey FeatureExpected Wavelength/WavenumberCorresponding Functional Group/Moiety
Infrared (IR)N-O Stretch940 - 970 cm⁻¹Tertiary N-oxide thieme-connect.de
Infrared (IR)C=O Stretch~1651 cm⁻¹Ketone (in 10-membered ring) sci-hub.se
UV-Visible (UV-Vis)π → π* Transitions~225 nm, ~290 nmSubstituted Benzene Rings sci-hub.se

Advanced Analytical Strategies

Differentiation of Positional Isomers Using Metal Ion Complexation

Differentiating positional isomers of N-oxides can be challenging as they often produce similar mass spectra. An advanced strategy to overcome this involves the use of metal ion complexation coupled with ESI-MS. conicet.gov.ar This technique relies on the differential binding affinity and subsequent fragmentation of metal-adducts of the isomers.

The methodology involves introducing various metal ions (e.g., Li⁺, Na⁺, K⁺, Ag⁺, Mg²⁺, Ca²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) into the ESI source along with the analyte. The N-oxide and other heteroatoms in the this compound structure can act as ligands, forming non-covalent adducts ([M+Metal]⁺) with the metal ions. The stability and fragmentation patterns of these adducts under collision-induced dissociation (CID) can be isomer-specific. conicet.gov.ar For instance, the relative abundance of the adduct peak versus the protonated molecule, or the appearance of unique fragment ions resulting from metal-catalyzed cleavages, can be used to distinguish between positional isomers. conicet.gov.ar This approach has been successfully used to differentiate regioisomeric pyrazine (B50134) N-oxides and could be applied to this compound and its potential isomers. conicet.gov.ar

Microwave-Assisted Solvent Extraction (MASE) for Efficient Recovery

Efficient extraction from complex matrices, such as plant tissues, is critical for accurate analysis. Microwave-Assisted Solvent Extraction (MASE) is an advanced extraction technique that offers high efficiency, reduced solvent consumption, and shorter extraction times compared to conventional methods. nih.gov

For the extraction of protopine and related alkaloids from plant material like Macleaya cordata, MASE has been successfully optimized. nih.gov Key parameters that were investigated include ethanol (B145695) concentration, extraction temperature, and the solvent-to-solid ratio. Optimal conditions for protopine extraction were found to be an ethanol concentration of 45.2%, a temperature of 54.7°C, and a solvent-to-solid ratio of 20.4:1 (mL/g). nih.gov Another study utilized a hydrochloric acid aqueous solution for microwave-assisted extraction of protopine. researchgate.net

Given that N-oxides can be susceptible to oxidative degradation, a further refinement of this technique is Nitrogen-Protected Microwave-Assisted Extraction (NPMAE). researchgate.net In this setup, the extraction is performed under an inert nitrogen atmosphere, which minimizes the risk of oxidation of sensitive compounds, thereby ensuring a more accurate recovery and quantification of the native this compound from the source material. researchgate.net

Method Validation and Quantitative Analysis Approaches

For quantitative analysis, the developed analytical method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov

Validation Parameters (e.g., Specificity, Linearity, Precision)

The validation of a quantitative method for this compound would involve assessing several key performance characteristics. While specific data for this compound is not published, data from validated methods for the parent compound, protopine, provide a clear example of the required parameters and typical acceptance criteria. researchgate.netnih.govresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., other alkaloids, matrix components). This is typically demonstrated by comparing chromatograms of blank samples, spiked samples, and standards, showing no interference at the retention time of the analyte. nih.gov

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is established by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should ideally be ≥ 0.99. apvma.gov.au

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Intra-day precision (Repeatability): Assessed by analyzing samples on the same day.

Inter-day precision (Intermediate Precision): Assessed by analyzing samples on different days. Precision is typically expressed as the relative standard deviation (RSD), which should generally be low (e.g., <10%). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

The table below shows example validation parameters from a validated HPTLC method for protopine, which serve as a benchmark for what would be required for a this compound method. nih.govresearchgate.net

Validation ParameterExample Finding (for Protopine by HPTLC)Acceptance Criteria
Linearity (r²) ≥ 0.996r² ≥ 0.99
Range 500 – 5000 ng/spotDefined by linearity, precision, and accuracy
Accuracy (% Recovery) 98.75 - 102.12%Typically 80-120% of the true value apvma.gov.au
Precision (% RSD) 0.49 - 2.07%Varies by concentration, often <15%
LOD 83.92 ng/spotMethod dependent
LOQ 254.30 ng/spotMethod dependent

Applications in Biological Matrices

The detection and quantification of alkaloids and their metabolites in complex biological matrices such as plasma, urine, and tissue are critical for understanding their pharmacokinetic and metabolic profiles. While the parent alkaloid protopine has been the subject of numerous analytical studies in biological samples, specific applications focusing on its metabolite, this compound, are less frequently documented in the literature. However, the analytical methodologies developed for protopine and other alkaloid N-oxides provide a clear framework for how this compound would be analyzed in biological matrices.

Advanced analytical techniques, particularly those coupling liquid chromatography with mass spectrometry, are essential for this purpose due to their high sensitivity, selectivity, and ability to handle complex sample matrices.

Research Findings

The analysis of alkaloid metabolites, including N-oxides, in biological fluids presents challenges due to typically low concentrations, the complexity of the matrix, and the presence of numerous other endogenous and exogenous compounds. researchgate.net Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have become the standard for the bioanalysis of such compounds. nih.govresearchgate.net

Methodological Approaches:

Sample Preparation: The initial step involves extracting the analyte from the biological matrix and removing interferences. Common techniques include protein precipitation (PPT) using solvents like methanol (B129727) or acetonitrile, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netbevital.nonih.gov For instance, in the analysis of trimethylamine-N-oxide (TMAO) in plasma, a simple protein precipitation with methanol containing an internal standard was sufficient to prepare the sample for analysis. bevital.no For more complex matrices or when lower detection limits are required, SPE is often employed. wur.nl

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or UPLC is typically used to separate the analyte of interest from other components prior to detection. researchgate.netfrontiersin.org The separation is crucial, especially for distinguishing between structurally similar metabolites. For example, a method developed for the alkaloid galantamine and its metabolites, including galantamine-N-oxide, utilized a specialized column and a gradient elution program to achieve separation in samples from plasma and tissue homogenates. upce.cz

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its exceptional selectivity and sensitivity. Analytes are typically ionized using electrospray ionization (ESI) in positive ion mode. researchgate.netresearchgate.net Quantification is often performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, significantly enhancing the signal-to-noise ratio and reducing matrix effects. nih.govfrontiersin.org

Case Study: Analysis of Galantamine-N-Oxide A relevant study on the analysis of galantamine and its phase I metabolites, including galantamine-N-oxide, in rat plasma and tissue highlights the typical approach. upce.cz The researchers developed an HPLC method with photodiode-array, fluorescence, and mass spectrometric detection. While synthetic galantamine-N-oxide was identified, it was not detected in the rat liver tissue extracts under the study's conditions, demonstrating that N-oxidation can be a minor metabolic pathway or that the metabolite is rapidly cleared. upce.cz The cytochrome P450 isoenzyme CYP3A4 is noted as being involved in the formation of galantamine N-oxide. upce.cz This study underscores the importance of having a validated and highly sensitive method to confirm the presence or absence of a specific metabolite in a biological system.

Application to this compound: Based on established methods for protopine and other alkaloid N-oxides, a UPLC-MS/MS method would be the most suitable for the determination of this compound in biological matrices. nih.govwur.nlmdpi.com Such a method would involve protein precipitation or SPE of the plasma or tissue homogenate, followed by chromatographic separation on a C18 or similar column, and detection by ESI-MS/MS in MRM mode. The use of a stable isotope-labeled internal standard would be ideal for accurate quantification. bevital.no While studies have extensively profiled the metabolites of protopine, identifying pathways such as ring cleavage and demethylation, the N-oxide variant is not commonly reported as a major metabolite. nih.gov

The data table below outlines a representative UPLC-MS/MS methodology that could be applied for the analysis of this compound in a biological matrix like rat plasma, based on methods used for protopine and other similar alkaloids.

Table 1: Representative UPLC-MS/MS Parameters for this compound Analysis in Plasma

Parameter Specification
Instrumentation Ultra-High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS)
Sample Preparation Protein precipitation with acetonitrile or methanol (1:3 plasma to solvent ratio), followed by centrifugation.
Chromatographic Column Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent. frontiersin.org
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile. frontiersin.org
Elution Mode Gradient elution.
Flow Rate 0.3 - 0.4 mL/min. nih.govfrontiersin.org
Ionization Source Electrospray Ionization (ESI), Positive Mode.
Detection Mode Multiple Reaction Monitoring (MRM).
Hypothetical MRM Transition Precursor Ion [M+H]⁺ → Product Ion (To be determined via infusion of a this compound standard).

| Internal Standard | Stable isotope-labeled this compound or a structurally similar compound. |

Compound List

Table 2: Compounds Mentioned in the Article

Compound Name
Allocryptopine (B104922)
Berberine (B55584)
Caffeic acid
Californine
Chelianthifoline
Chelerythrine
Chlorogenic acid
Columbamine
Coptisine
Dendrobine-N-oxide
Galantamine
Galantamine-N-oxide
Isochelianthifoline
Jatrorrhizine
Palmatine
Protopine
This compound
Sanguinarine
Tetrahydrocoptisine
Tetrahydropalmatine
Trimethylamine-N-oxide

Preclinical Pharmacokinetic and Metabolic Profiling of Protopine and Its N Oxides

Metabolic Pathways and Metabolite Identification of Protopine (B1679745)

The biotransformation of protopine, an isoquinoline (B145761) alkaloid, has been the subject of various studies to elucidate its metabolic fate in biological systems. These investigations have revealed several key metabolic pathways, including ring cleavage, demethylation, and glucuronidation, and have led to the identification of multiple metabolites.

In vivo Biotransformation Studies (e.g., Ring Cleavage, Demethylation, Glucuronidation)

In vivo studies in rats have been instrumental in characterizing the metabolic pathways of protopine. Following oral administration, protopine undergoes extensive metabolism. The primary metabolic routes identified include the cleavage of the ring structures, demethylation of methoxy (B1213986) groups, and conjugation with glucuronic acid (glucuronidation). mdpi.comnih.gov One study identified a total of ten metabolites of protopine in rats. nih.gov Another investigation using HPLC-QqTOF-MS analysis of plasma, urine, and feces from rats identified twelve metabolites and noted gender differences in the biotransformation of protopine in urine. mdpi.comnih.gov The major metabolic pathways proposed were ring cleavage, demethylation subsequent to ring cleavage, and glucuronidation. mdpi.comnih.govresearchgate.net More recent research has expanded on these findings, identifying nineteen metabolites in various tissues and bodily fluids of rats. This study confirmed the previously known pathways and introduced methylation, sulfation, and hydroxylation as additional metabolic transformations of protopine in vivo. researchgate.net

Identification of Protopine N-Oxide as a Metabolite

Among the various metabolites of protopine, this compound has been identified. researchgate.net The formation of N-oxides is a recognized metabolic pathway for tertiary amines, and this has been observed for protopine. researchgate.net The structural characteristics of protopine alkaloids, which include tertiary amine functionalities, make them susceptible to N-oxidation. researchgate.net

Quantitative Analysis in Biological Matrices

The accurate quantification of protopine and its metabolites in biological samples is crucial for understanding its pharmacokinetic profile. Various analytical methods have been developed and validated for this purpose.

Methodologies for Plasma and Tissue Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a predominant technique for the quantification of protopine in biological matrices. nih.govresearchgate.net Specifically, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has been established as a rapid, accurate, and highly selective method for determining protopine levels in rat plasma and tissues. nih.gov Another advanced method, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has also been successfully employed for the quantitative analysis of protopine in various biological samples, including eggs and tissues. nih.gov

For sample preparation, liquid-liquid extraction is a common and effective method for isolating protopine from complex biological matrices like brain tissue before analysis. researchgate.net The choice of analytical column is also critical for achieving good separation; for instance, a C18 column is frequently used in these chromatographic methods. nih.govresearchgate.net The validation of these analytical methods is performed according to established guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, matrix effect, recovery, and stability to ensure reliable and reproducible results. nih.govresearchgate.net

Below is a table summarizing some of the validated analytical methods for protopine quantification:

Analytical TechniqueMatrixSample PreparationLinearity RangeLOQReference
RRLC-Q-TOF-MS Rat BrainLiquid-Liquid Extraction12-897 ng/mL- researchgate.net
HPLC-ESI/MS FruitsMicrowave-Assisted Solvent Extraction0.745-74.5 µg/mL3.73 ng/mL researchgate.net
UPLC-MS/MS Eggs--- nih.gov
HPTLC Plant Extract-500-5000 ng/spot254.30 ng/spot researchgate.net
LC-ESI-MS/MS Rat Plasma & TissuesEthyl Acetate Extraction10-300 ng/mL10 ng/mL nih.gov

In Vitro Metabolic Interaction Studies (e.g., with Cytochrome P450 Enzymes)

In vitro studies are essential for investigating the potential of protopine and its metabolites to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. These interactions can influence the metabolism of co-administered drugs.

Studies have shown that protopine can interact with several CYP isoforms. For instance, protopine has been identified as a potent and competitive inhibitor of CYP2D6. nih.gov It has also been shown to inhibit CYP2C19 in a quasi-irreversible manner, likely through the formation of a metabolic intermediate complex (MIC). researchgate.net Furthermore, some research indicates that protopine and its parent compound, allocryptopine (B104922), can increase the mRNA levels of CYP1A enzymes in human hepatocytes and HepG2 cells. mdpi.com

The N-oxide metabolites of some drugs have been shown to inhibit CYP enzymes. For example, clozapine-N-oxide and voriconazole-N-oxide have demonstrated inhibitory effects on CYP2B6 and CYP2C19. springermedicine.com While specific studies on the direct inhibitory effects of this compound on CYP enzymes are not detailed in the provided results, the known interactions of protopine and other N-oxides suggest this is a relevant area for investigation.

The table below summarizes the observed in vitro interactions of protopine with CYP enzymes:

CYP IsoformInteraction TypePotencyReference
CYP2D6 Competitive InhibitionKᵢ = 78 nM nih.gov
CYP2C19 Quasi-irreversible Inhibition- researchgate.net
CYP1A mRNA Induction- mdpi.com

Biotechnological and Synthetic Approaches for Protopine N Oxide and Analogs

Synthetic Methodologies for Protopine (B1679745) N-Oxide and Related Alkaloids

The generation of protopine N-oxide and its analogs relies on established and evolving synthetic chemistry techniques. These methods primarily involve the oxidation of the tertiary amine precursor, protopine, and the strategic functionalization of the alkaloid scaffold to create novel derivatives.

Chemical Synthesis from Established Precursors

The most direct and common method for preparing this compound is through the oxidation of its parent tertiary amine, protopine. thieme-connect.dethieme-connect.de This transformation is typically achieved using a peroxy acid, with 3-chloroperoxybenzoic acid (m-CPBA) being a frequently reported reagent. thieme-connect.dethieme-connect.de The reaction involves the direct oxidation of the nitrogen atom in the 10-membered ring of the protopine structure. thieme-connect.de This method has been shown to be efficient, with reported yields as high as 87%. thieme-connect.de

The general reaction can be summarized as: Protopine + Oxidizing Agent (e.g., m-CPBA) → this compound

Notably, this oxidation occurs selectively at the amine moiety without inducing Baeyer-Villiger oxidation products, which can be a competing reaction pathway with other substrates. thieme-connect.dethieme-connect.de The pyrolysis of this compound has also been investigated, leading to a ring-enlarged compound, demonstrating the potential for further synthetic modifications. clockss.org

Other established methods for synthesizing tertiary amine N-oxides, which could be applicable to protopine analogs, include the reaction of hydroxylamines with alkylating agents and the reverse Cope cyclization. thieme-connect.de However, the direct oxidation of the corresponding tertiary amine remains the most prevalent approach for this compound itself. thieme-connect.dethieme-connect.de

Stereoselective and Regioselective Functionalization Approaches

The development of stereoselective and regioselective functionalization methods for protopine and related alkaloids opens avenues for creating a diverse range of analogs, which can then be converted to their corresponding N-oxides. Research in this area has focused on directing chemical modifications to specific positions on the complex alkaloid framework.

One notable approach involves the use of a tricarbonylchromium(0) complex to achieve regio- and diastereoselective functionalization of dihydrocryptopine, a protopine alkaloid. rsc.org This method allows for the selective complexation to the dimethoxyarene ring, enabling subsequent deprotonation and alkylation at a specific position (C-1) to yield 1-substituted derivatives. rsc.org Such functionalized analogs could then serve as precursors for the synthesis of novel N-oxides.

The principles of regioselective synthesis are crucial for creating specific isomers and avoiding complex product mixtures. nih.govacs.org For instance, in the context of other heterocyclic N-oxides, metal-free, regioselective C-H functionalization has been developed, offering a pathway to introduce various substituents. acs.org While not yet reported specifically for this compound, these advanced synthetic strategies hold potential for future applications in generating a wider library of this compound analogs.

Biotechnological Production Strategies for Alkaloid N-Oxides

Biotechnological methods offer a promising alternative to chemical synthesis for the production of complex alkaloids and their derivatives, including N-oxides. These strategies leverage the biosynthetic machinery of cells or isolated enzymes to produce the target compounds, often with high specificity and under milder conditions than traditional chemical routes.

In Vitro Cell Culture and Fermentation Approaches

Plant cell cultures have been investigated for the production of various benzylisoquinoline alkaloids, the class to which protopine belongs. kspbtjpb.orgresearchgate.netingentaconnect.com Cell suspension cultures of various plant species, such as Macleaya cordata and Fumaria species, have been shown to produce protopine. researchgate.netresearchgate.net These in vitro systems provide a controlled environment for alkaloid biosynthesis, which can be manipulated by altering medium composition, precursor feeding, and other culture conditions to enhance the yield of desired products. ingentaconnect.comresearchgate.net While the direct production of this compound in these cultures has not been extensively detailed, the presence of the precursor, protopine, suggests the potential for its subsequent conversion to the N-oxide, either in situ or through downstream processing.

Fermentation using engineered microorganisms is another powerful biotechnological approach. nih.gov Strains of Saccharomyces cerevisiae (yeast) and Escherichia coli have been metabolically engineered to produce benzylisoquinoline alkaloids. nih.govpnas.orggoogle.com These microbial platforms can be designed to express the necessary biosynthetic genes from plants, enabling the production of complex alkaloids from simple starting materials. nih.govgoogle.com For example, engineered yeast has been used to produce protopine from norlaudanosoline. google.com This technology provides a scalable and potentially more sustainable method for producing protopine and its derivatives. The produced protopine could then be converted to this compound via a final biocatalytic or chemical oxidation step.

Engineered Biosynthesis and Biocatalysis

Engineered biosynthesis involves the reconstruction of plant biosynthetic pathways in microbial hosts to produce specific target molecules. nih.govgoogle.comtarjomefa.com The biosynthetic pathway leading to protopine from (S)-reticuline involves several enzymatic steps catalyzed by enzymes such as berberine (B55584) bridge enzyme (BBE), (S)-cheilanthifoline synthase (CFS), (S)-stylopine synthase (STS), and (S)-cis-N-methylstylopine 14-hydroxylase (MSH). kspbtjpb.orggoogle.com By expressing the genes encoding these enzymes in a suitable host like S. cerevisiae, it is possible to produce protopine. google.com

Biocatalysis, the use of isolated enzymes or whole cells to perform specific chemical transformations, offers a highly selective method for generating alkaloid derivatives. acs.orgnumberanalytics.comsumitomo-chem.co.jpisomerase.com For instance, the berberine bridge enzyme (BBE) is a key biocatalyst in the biosynthesis of protoberberine and protopine alkaloids. acs.orgnih.gov While a specific enzyme for the N-oxidation of protopine has not been characterized in detail, cytochrome P450 monooxygenases are known to be involved in the hydroxylation and oxidation of various alkaloids. kspbtjpb.orgpsu.edu It is conceivable that a suitable P450 enzyme or another oxidase could be identified or engineered to catalyze the direct conversion of protopine to this compound with high efficiency and selectivity. This biocatalytic step could be integrated into an engineered microbial system or used as a standalone process with purified protopine as the substrate.

Future Directions and Research Gaps in Protopine N Oxide Studies

Advanced Mechanistic Elucidation of Biological Activities

While preliminary studies suggest that protopine (B1679745) and its derivatives possess a range of pharmacological effects, the precise molecular mechanisms of protopine N-oxide remain largely uncharacterized. mdpi.comkarger.com Future research must delve deeper into how this compound interacts with cellular components to exert its biological effects.

A key area of investigation will be the identification of specific cellular targets. For instance, protopine has been shown to interact with various receptors and signaling pathways, including those involved in inflammation and neurotransmission. karger.comimrpress.comresearchgate.net It is crucial to determine if this compound shares these targets or possesses a unique interaction profile. Techniques such as affinity chromatography and proteomics can be employed to identify binding partners and elucidate the downstream effects of these interactions.

Furthermore, understanding the role of this compound in modulating key signaling pathways is essential. Protopine has been reported to influence pathways like NF-κB and MAPK, which are central to the inflammatory response. mdpi.com Investigating whether this compound has similar or distinct effects on these and other pathways will provide a clearer picture of its mechanism of action. This could involve a variety of cellular and molecular biology techniques, including reporter gene assays, Western blotting, and phosphorylation-specific antibody arrays.

Exploration of Novel Therapeutic Applications and Analog Design

The potential therapeutic applications of this compound are vast but require systematic exploration. Based on the known activities of protopine, promising areas for investigation include its use as an anti-inflammatory, neuroprotective, and anticancer agent. bloomtechz.comnih.govnih.gov

Further preclinical studies are needed to validate these potential applications. For example, animal models of inflammatory diseases, neurodegenerative disorders, and various cancers could be used to assess the efficacy of this compound. bloomtechz.comnih.gov A study on the related alkaloid nuciferine, in combination with protopine, has shown potential in managing symptoms of overactive bladder, suggesting another possible therapeutic avenue. karger.comresearchgate.net

Moreover, the chemical structure of this compound offers a scaffold for the design and synthesis of novel analogs with improved therapeutic properties. thieme-connect.de By modifying the core structure, it may be possible to enhance potency, selectivity, and pharmacokinetic profiles. For example, structure-activity relationship (SAR) studies could guide the synthesis of derivatives with increased affinity for specific targets or reduced off-target effects. The synthesis of protopine alkaloids has been achieved through methods like ring enlargement of indeno[2,1-a] frontiersin.orgbenzazepines, providing a foundation for creating new analogs. researchgate.net

Development of Sustainable and Efficient Production Methods

Currently, this compound is primarily obtained through the oxidation of protopine, which is itself extracted from various plant sources. researchgate.netthieme-connect.de This reliance on natural sources can be a limiting factor for large-scale production due to variability in plant yield and the environmental impact of cultivation and extraction.

Therefore, developing sustainable and efficient production methods is a critical future direction. One promising approach is through metabolic engineering and synthetic biology. pnas.org By identifying and assembling the biosynthetic pathway genes for protopine in a microbial host like Saccharomyces cerevisiae, it may be possible to produce protopine and, subsequently, this compound in a controlled and scalable manner. pnas.orgnih.gov This would not only ensure a consistent supply but also be more environmentally friendly than traditional extraction methods. pnas.org

Additionally, optimizing the chemical synthesis of this compound is another important research area. While methods for the synthesis of protopine alkaloids exist, further research could lead to more efficient and cost-effective synthetic routes. researchgate.netclockss.org This could involve exploring new catalytic systems or reaction conditions to improve yields and reduce the number of synthetic steps. Recent advancements in synthetic strategies like photoredox catalysis and continuous flow reactions could be applied to the synthesis of isoquinoline (B145761) alkaloids. rsc.org

Integration of Multi-Omics Approaches in Alkaloid Research

The complexity of biological systems necessitates a holistic approach to understanding the effects of compounds like this compound. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to this alkaloid. frontiersin.orgfrontiersin.org

Multi-omics studies can help to identify the global changes in gene expression, protein levels, and metabolite profiles induced by this compound treatment. frontiersin.orgnih.govoup.com This data can be used to construct detailed regulatory networks and identify key pathways and biomarkers associated with its biological activity. frontiersin.orgmdpi.com For example, a combined transcriptomic and metabolomic analysis of plants that produce isoquinoline alkaloids has been used to elucidate their biosynthetic pathways. mdpi.comnih.gov

Applying a similar multi-omics approach to cells or organisms treated with this compound could reveal novel mechanisms of action and potential therapeutic targets that might be missed by more traditional, targeted approaches. nih.gov This systems-level understanding is crucial for advancing our knowledge of this compound and for the rational design of future studies and therapeutic strategies. mdpi.comusz.ch

Q & A

Q. How can researchers address discrepancies in this compound’s reported bioactivity across independent studies?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify methodological heterogeneity (e.g., cell viability assays vs. apoptosis markers). Perform equivalence testing with standardized protocols and harmonized compound batches. Publish negative results in open-access repositories to reduce publication bias. Collaborate via multi-center validation studies .

Data Presentation Guidelines

  • Tables : Include statistical parameters (mean ± SEM, p-values), sample sizes, and experimental replicates.
  • Figures : Label axes with units, use consistent color schemes for comparative analyses, and provide high-resolution files (≥300 dpi).
  • References : Prioritize primary literature from journals with impact factors >3.0. Avoid citing non-peer-reviewed sources (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.